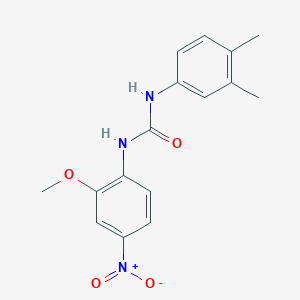
N-(3,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Descripción general
Descripción
The compound is part of a broader class of chemicals known for their diverse chemical and physical properties, which can be manipulated through synthetic chemistry for various applications. Its structure indicates potential for activity in several domains, such as material science, catalysis, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific nitro and methoxy phenyl ureas with various reagents to introduce or modify functional groups. For example, compounds like N-nitro-N-(2,4,6-trichlorophenyl)-N′-2-methoxyphenyl Urea demonstrate how structural modifications can impart distinct biological activities, suggesting a framework for synthesizing the compound of interest through similar pathways (Qiao, 2002).
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Structural Analysis
N-(3,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, as a part of the arylurea family, has been studied for its hydrogen bonding and molecular structures. Research by Kołodziejski et al. (1993) focused on crystalline N 1 ,N 1 -dimethyl-N 3 -arylureas with specific substituents, examining their solid-state NMR, IR, Raman spectroscopies, and X-ray diffraction patterns. These studies are essential for understanding the compound's molecular interactions and conformations, particularly in relation to hydrogen bonding effects (Kołodziejski, Wawer, Woźniak, & Klinowski, 1993).
Agronomic Performance and Nitrogen Losses
The urea derivatives, including those similar to N-(3,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, have been evaluated in the context of agronomy. Souza, Rosen, and Venterea (2019) explored the effects of different urea additives on the performance of nitrogen-intensive crops and nitrogen losses in the form of nitrate and nitrous oxide. These studies help understand the environmental impact and efficiency of nitrogen utilization in agricultural settings (Souza, Rosen, & Venterea, 2019).
Synthesis and Chemical Properties
The synthesis methods and chemical properties of urea derivatives, including those structurally related to N-(3,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, are a key area of research. For example, the work by Chen Chang-shui (2008) on synthesizing N'-(3,5-dimethylphenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea using triphosgene as an acylating agent highlights the evolving methodologies in chemical synthesis and the characterization of these compounds (Chen Chang-shui, 2008).
Biological Activities
Research into the biological activities of compounds structurally similar to N-(3,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been conducted. Qiao (2002) studied the effects of a related compound, N-nitro-N-(2,4,6 trichlorophenyl)-N′-2-methoxyphenyl Urea, on rice and Echinochloa crusgalli, revealing insights into its potential as a plant growth regulator and herbicide (Qiao, 2002).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-4-5-12(8-11(10)2)17-16(20)18-14-7-6-13(19(21)22)9-15(14)23-3/h4-9H,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLWIIQLBMKNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4621362.png)
![1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)
![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4621388.png)
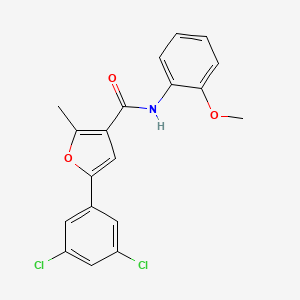
![4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)
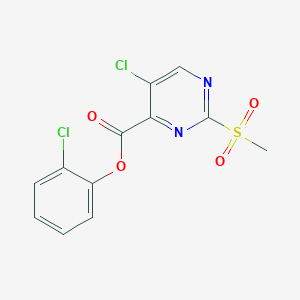
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)
![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)
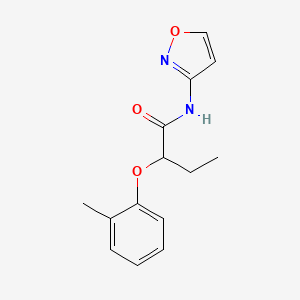
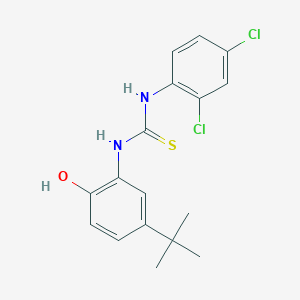
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)